4-methoxy-N,N-dipropylbenzenesulfonamide

Description

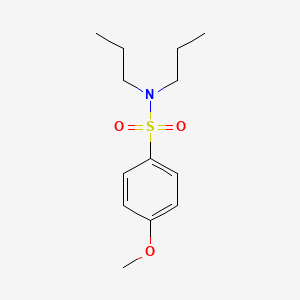

4-Methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at the para position and two n-propyl groups on the nitrogen atom. Its molecular formula is C₁₃H₂₁NO₃S, with a molecular weight of 271.38 g/mol (calculated) . The compound is commercially available (e.g., Alinda Chemical SC: IBS-L0136580) and has applications in organic synthesis and pharmaceutical research, particularly as a precursor or intermediate in the development of bioactive molecules .

Key structural features include:

- Sulfonamide group (-SO₂N): Provides hydrogen-bonding capacity and influences solubility.

- Methoxy group (-OCH₃): Enhances electron density on the aromatic ring, affecting reactivity and interactions with biological targets.

- N,N-dipropyl substituents: Increase lipophilicity, impacting membrane permeability and metabolic stability.

Properties

Molecular Formula |

C13H21NO3S |

|---|---|

Molecular Weight |

271.38 g/mol |

IUPAC Name |

4-methoxy-N,N-dipropylbenzenesulfonamide |

InChI |

InChI=1S/C13H21NO3S/c1-4-10-14(11-5-2)18(15,16)13-8-6-12(17-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |

InChI Key |

DVCUIDDJBLKLQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N-dipropylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 4-hydroxy-N,N-dipropylbenzenesulfonamide.

Reduction: N,N-dipropylbenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the substituent used.

Scientific Research Applications

4-methoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the sulfonamide moiety play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Substituent Effects

Methoxy vs. Methyl Groups

Replacing the methyl group in 4-methyl-N,N-dipropylbenzenesulfonamide with a methoxy group increases polarity due to the electron-donating -OCH₃ group.

Alkyl Chain Length (Propyl vs. Ethyl/Isopropyl)

- N,N-Diethyl analogues (e.g., N,N-diethyl-3-amino-4-methoxybenzenesulfonamide) exhibit shorter alkyl chains, reducing lipophilicity and metabolic stability compared to dipropyl derivatives .

Biological Activity

4-Methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H19NO3S

- Molecular Weight : 273.36 g/mol

- IUPAC Name : this compound

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other benzenesulfonamide derivatives, it may bind to the colchicine site on tubulin, disrupting microtubule formation which is crucial for cell division .

- Inhibition of STAT3 Phosphorylation : It has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation, thereby affecting cancer cell growth .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- IC50 Values : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines:

These values indicate a strong inhibitory effect on tumor cell proliferation, suggesting its utility in cancer therapy.

Comparison with Other Compounds

The biological activity of this compound can be compared with other similar sulfonamide compounds:

| Compound | Target | IC50 Value (μM) | Comments |

|---|---|---|---|

| This compound | Tubulin/STAT3 | 1.35 - 3.04 | Dual-target inhibitor |

| DL14 | Tubulin/STAT3 | 0.83 (tubulin) | Stronger single-target inhibitor |

| TG03 | STAT3 | Not specified | Effective against STAT3 |

Study on Dual-Target Inhibition

A study conducted on a series of sulfonamide derivatives, including this compound, focused on their ability to target both tubulin and STAT3 pathways. The findings indicated that compounds like DL14 showed dual inhibitory effects, which were superior in terms of overall antitumor efficacy compared to single-target inhibitors .

In Vivo Efficacy

Further investigations into in vivo models demonstrated that treatment with this compound resulted in over 80% inhibition of tumor growth in xenograft models. This highlights its potential as a viable therapeutic option for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.